molecular formula C14H18O5S B1512820 Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate CAS No. 1093348-62-9

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

Cat. No. B1512820
CAS RN: 1093348-62-9
M. Wt: 298.36 g/mol
InChI Key: APRUPJUUTCSBAE-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a chemical compound with the empirical formula C14H18O5S . It has a molecular weight of 298.35 . This compound can be used as a reactant to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate includes an ethyl ester group, a ketone group, and a (4-methylphenyl)sulfonyl group . The SMILES string for this compound is CCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 .


Chemical Reactions Analysis

This compound can undergo base-induced β-elimination reaction to form Ethyl 3-oxopent-4-enoate, also known as Nazarov’s reagent . Nazarov’s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 42-46 °C . It has a molecular weight of 298.35 and an empirical formula of C14H18O5S . The compound’s SMILES string is CCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 .

Scientific Research Applications

Synthesis of Nazarov’s Reagent

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate: is utilized in the synthesis of Nazarov’s reagent through a base-induced β-elimination reaction . This reagent is a key component in Robinson annulation reactions, which are pivotal in the construction of complex cyclic structures often found in natural products and pharmaceuticals.

Anulating Agent in Organic Synthesis

The compound serves as an anulating agent in the Robinson annulation of cyclic β-diketones and cycloalkanones . This process is essential for the formation of polycyclic compounds that are the core of many biologically active molecules.

Formation of γ-Pyrones

It is also employed in the formation of γ-pyrones via triflic anhydride-mediated electrophilic condensation reactions . γ-Pyrones are significant in medicinal chemistry due to their presence in various natural products with biological activities.

C-C Bond Formation

The compound is a reactant for C-C bond formation, which is a fundamental type of reaction in organic synthesis, leading to the creation of a wide array of complex organic structures .

Precursor for Synthesis of Arylthiopentanoates

Ethyl 3-oxo-5-tosylpentanoate: acts as a precursor in the facile and efficient synthesis of ethyl 3-oxo-5-arylthiopentanoates . These are precursors for the Nazarov reagent, which is widely used in synthetic organic chemistry, particularly in total syntheses of natural products.

Analytical Chemistry Applications

This compound can be used in analytical chemistry for the identification and quantification of various substances through its role in the synthesis of analytical reagents .

Laboratory Techniques and Manufacturing

In the context of laboratory techniques and manufacturing, the compound’s role as an ester makes it a candidate for use in condensation reactions, which are pivotal in the production of polymers and other complex materials .

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUPJUUTCSBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746329
Record name Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

CAS RN

1093348-62-9
Record name Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9
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Record name Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate
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Record name 1093348-62-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?

A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:

  • Molecular Formula: C14H18O5S [, ]
  • Molecular Weight: 298.36 g/mol []
  • Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
  • Physical State and Appearance: It exists as a white solid at room temperature. []

Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?

A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]

Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?

A3: The research highlights two efficient synthetic pathways for this compound: []

  • Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
  • Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []

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